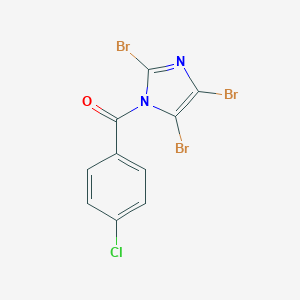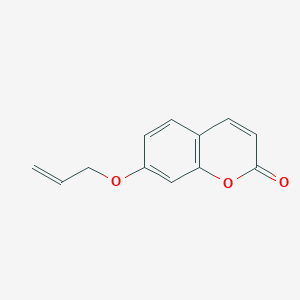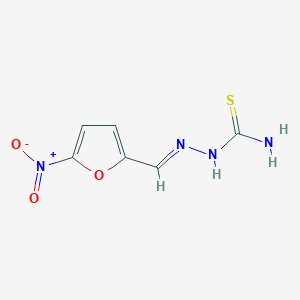
S-(hydroxymethyl) benzenecarbothioate
Descripción general
Descripción
S-(hydroxymethyl) benzenecarbothioate is a chemical compound with the linear formula C8H8O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of S-(hydroxymethyl) benzenecarbothioate is represented by the linear formula C8H8O2S . The compound has a molecular weight of 168.21 g/mol .Physical And Chemical Properties Analysis
S-(hydroxymethyl) benzenecarbothioate has a molecular weight of 168.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 168.02450067 g/mol . The topological polar surface area is 62.6 Ų . It has a heavy atom count of 11 .Aplicaciones Científicas De Investigación
Structure and Crystallization
S-(hydroxymethyl) benzenecarbothioate, as part of the compound structure of benfotiamine hemihydrate, has been studied for its crystalline structure and properties. The conformation of benfotiamine, a derivative, is stabilized by intramolecular hydrogen bonding, indicating the potential utility of S-(hydroxymethyl) benzenecarbothioate in forming stable crystalline structures in various compounds (Shin, Cho & Chae, 1993).
Catalytic and Biological Activity
The compound has relevance in catalytic processes and biological systems:
- Plant Metabolism and Biotransformation : In plants, benzoates like S-(hydroxymethyl) benzenecarbothioate can exist in free form or as conjugates with other metabolites, indicating a role in natural metabolic processes and potential for biotransformation applications (Lim et al., 2002).
- Anaerobic Degradation of Benzene : Research shows that the anaerobic degradation of benzene, a structurally related compound, involves crucial steps like hydroxylation and carboxylation, hinting at the metabolic pathways that S-(hydroxymethyl) benzenecarbothioate might partake in or influence (Chakraborty & Coates, 2005).
Chemical Synthesis and Catalysis
S-(hydroxymethyl) benzenecarbothioate is potentially involved in chemical synthesis and catalysis processes:
- Benzene Hydroxylation : The compound could have applications in chemical catalysis, particularly in processes like benzene hydroxylation, which are fundamental in industrial chemistry (de Visser & Shaik, 2003).
- Photocatalytic Activity : Its structure and properties could contribute to photocatalytic activity, essential for the decomposition of hazardous compounds like benzene, suggesting its utility in environmental remediation (Fu et al., 2016).
Membrane Technology and Material Science
The compound's properties are relevant in the field of material science and membrane technology:
- Crosslinking in Polymer Membranes : It is used in crosslinking processes in polymer membranes, indicating its utility in improving material properties like ion exchange capacity, water uptake, and mechanical stability (Hande et al., 2008).
Biochemical and Environmental Studies
S-(hydroxymethyl) benzenecarbothioate may be involved in biochemical processes and environmental studies:
- Microbial Degradation : Studies on anaerobic benzene degradation by Gram-positive sulfate-reducing bacteria suggest that S-(hydroxymethyl) benzenecarbothioate might influence or be part of microbial degradation pathways (Abu Laban et al., 2009).
- Environmental Monitoring : The compound's structural components may be relevant in environmental monitoring, especially in studies assessing exposure to benzene and its metabolites in various settings (Carrieri et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
S-(hydroxymethyl) benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZJQAAOYSCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946657 | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(hydroxymethyl) benzenecarbothioate | |
CAS RN |
23853-33-0 | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23853-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(HYDROXYMETHYL) BENZENECARBOTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)


![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)







